Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate
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Overview
Description
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of borane-tetrahydrofuran (THF) for the reduction of Boc-protected amino acids, followed by hydrogenation and aldol addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethyl acetate/hexanes are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,4S)-4-methylpiperidine-2-carboxylate: Similar structure but different stereochemistry.
Methyl (2R,4R)-4-methylpiperidine-2-carboxylate: Similar structure with a different ester group.
Uniqueness
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, also known as Argatroban Intermediate, is a compound of significant interest in medicinal chemistry due to its biological activity and role as an intermediate in the synthesis of Argatroban, a potent anticoagulant. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- CAS Number : 74892-82-3
Biological Activity
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate exhibits notable biological activities primarily related to its role as an anticoagulant. The compound acts as a reversible inhibitor of thrombin, which is crucial for blood coagulation processes.
The mechanism by which this compound exerts its anticoagulant effects involves binding to the active site of thrombin. This interaction prevents thrombin from converting fibrinogen to fibrin, thereby inhibiting clot formation. The selectivity of Argatroban for thrombin over other serine proteases enhances its therapeutic profile, making it suitable for patients with heparin-induced thrombocytopenia (HIT) .
Synthesis Methods
The synthesis of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate typically involves several steps:
- Starting Material : 4-Methyl-2-picolinic acid is used as the initial raw material.
- Hydrogenation Reduction : The compound undergoes hydrogenation to produce the corresponding piperidine derivative.
- Esterification : The resulting carboxylic acid is then esterified to yield Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate.
- Crystallization and Resolution : The final product is purified through crystallization and resolution techniques .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate in clinical settings:
- Anticoagulation Therapy : A clinical trial demonstrated that Argatroban significantly improved outcomes in patients with acute ischemic stroke compared to traditional therapies. Patients receiving Argatroban showed reduced motor paralysis symptoms within 48 hours of treatment initiation .
- Safety Profile : Research indicates that Argatroban has a favorable safety profile with a lower incidence of major bleeding events when compared to heparin-based therapies. This makes it particularly useful for patients at risk of HIT .
- Pharmacokinetics : Studies have shown that Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate has rapid absorption and elimination characteristics, allowing for effective dosing regimens in acute care settings .
Data Table: Comparison of Anticoagulants
Anticoagulant | Mechanism of Action | Indications | Major Side Effects |
---|---|---|---|
Argatroban | Thrombin inhibitor | HIT, PCI | Bleeding risk |
Heparin | Antithrombotic via antithrombin III | DVT, PE | HIT, bleeding |
Warfarin | Vitamin K antagonist | Atrial fibrillation, DVT | Bleeding, drug interactions |
Properties
CAS No. |
131278-84-7 |
---|---|
Molecular Formula |
C13H23NO8 |
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (2R,4R)-4-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2.C4H6O6/c1-3-12-9(11)8-6-7(2)4-5-10-8;5-1(3(7)8)2(6)4(9)10/h7-8,10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 |
InChI Key |
LKQJOTYRDSQDNJ-SKDUITIKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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